

The Discovery and Synthesis of Sarolaner: A Technical Overview

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Compound of Interest

Compound Name: Sarolaner

Cat. No.: B610696

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Sarolaner, a potent isoxazoline ectoparasiticide, represents a significant advancement in veterinary medicine for the control of flea and tick infestations in companion animals. Developed by Zoetis, its discovery was the result of a targeted lead optimization program aimed at identifying a novel, orally active compound with superior efficacy and a favorable pharmacokinetic profile. This technical guide provides an in-depth look at the discovery, synthesis, mechanism of action, and efficacy of **Sarolaner** for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

The journey to discover **Sarolaner** began with a focused effort at Zoetis to create a new isoxazoline specifically for use in companion animals, starting with de novo synthesis in their research laboratories.[1] The isoxazoline chemical class was identified in the agrochemical sector and recognized for its potent insecticidal and acaricidal properties through the inhibition of GABA-gated and glutamate-gated chloride channels in invertebrates.[2]

The discovery program for **Sarolaner** involved a meticulous screening process to identify the most promising candidates.

Experimental Protocol: In Vitro Screening

- **Initial Flea Assay:** A blood-feeding assay was utilized for the initial whole-organism screening against the cat flea, *Ctenocephalides felis*. [1] Compounds demonstrating robust activity in this assay proceeded to the next stage.

- Tick Assay: Efficacious compounds from the flea assay were then tested in an in vitro ingestion assay against the soft tick, *Ornithodoros turicata*.[\[1\]](#)
- Comparative Analysis: **Sarolaner** was compared head-to-head with other isoxazolines, afoxolaner and fluralaner, in these in vitro assays to determine relative potency.[\[1\]](#)[\[3\]](#)

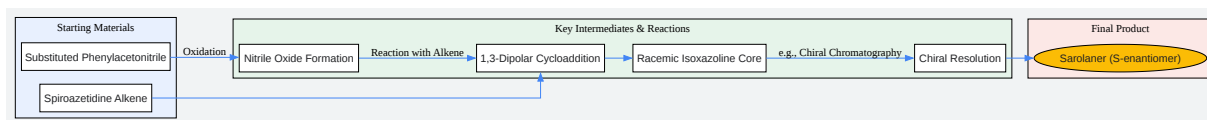
This screening process identified **Sarolaner** (then coded as PF-06450567) as a highly potent candidate.[\[3\]](#) A key to its success is its unique molecular structure, which includes spiroazetidine and sulfone moieties, contributing to its high potency and favorable pharmacokinetic properties.[\[1\]](#)[\[4\]](#) Furthermore, researchers isolated the chirally pure S-enantiomer, which was found to be responsible for the flea and tick activity, thereby reducing potential off-target effects from the inactive R-enantiomer.[\[1\]](#)[\[5\]](#)

Experimental Protocol: In Vivo Safety and Efficacy Screening

- Rodent Safety Screen: Promising compounds from in vitro testing were first assessed in mice as a primary in vivo safety screen at doses up to 30 mg/kg.[\[3\]](#)[\[5\]](#)
- Canine Safety, Pharmacokinetic, and Efficacy Studies: Compounds that proved safe in rodents were advanced to comprehensive studies in dogs. These studies established the safety profile, pharmacokinetic parameters, and efficacy against both fleas (*C. felis*) and multiple tick species (*Rhipicephalus sanguineus*, *Ixodes ricinus*, and *Dermacentor reticulatus*) following oral administration.[\[3\]](#) The World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines were followed for evaluating the efficacy of parasiticides in these studies.[\[6\]](#)[\[7\]](#)

Synthesis Pathway

The primary synthetic routes for isoxazoline derivatives involve either the 1,3-dipolar cycloaddition between a nitrile oxide and an alkene or the reaction of hydroxylamine with an α,β -unsaturated carbonyl compound.[\[2\]](#)[\[8\]](#) While the specific, proprietary synthesis of **Sarolaner** is detailed in patent literature, a general and plausible pathway can be illustrated based on established isoxazoline synthesis strategies. A key aspect of the synthesis of the active drug is the stereoselective process to enrich the more active (S)-enantiomer.[\[9\]](#)



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A generalized synthetic pathway for **Sarolaner**.

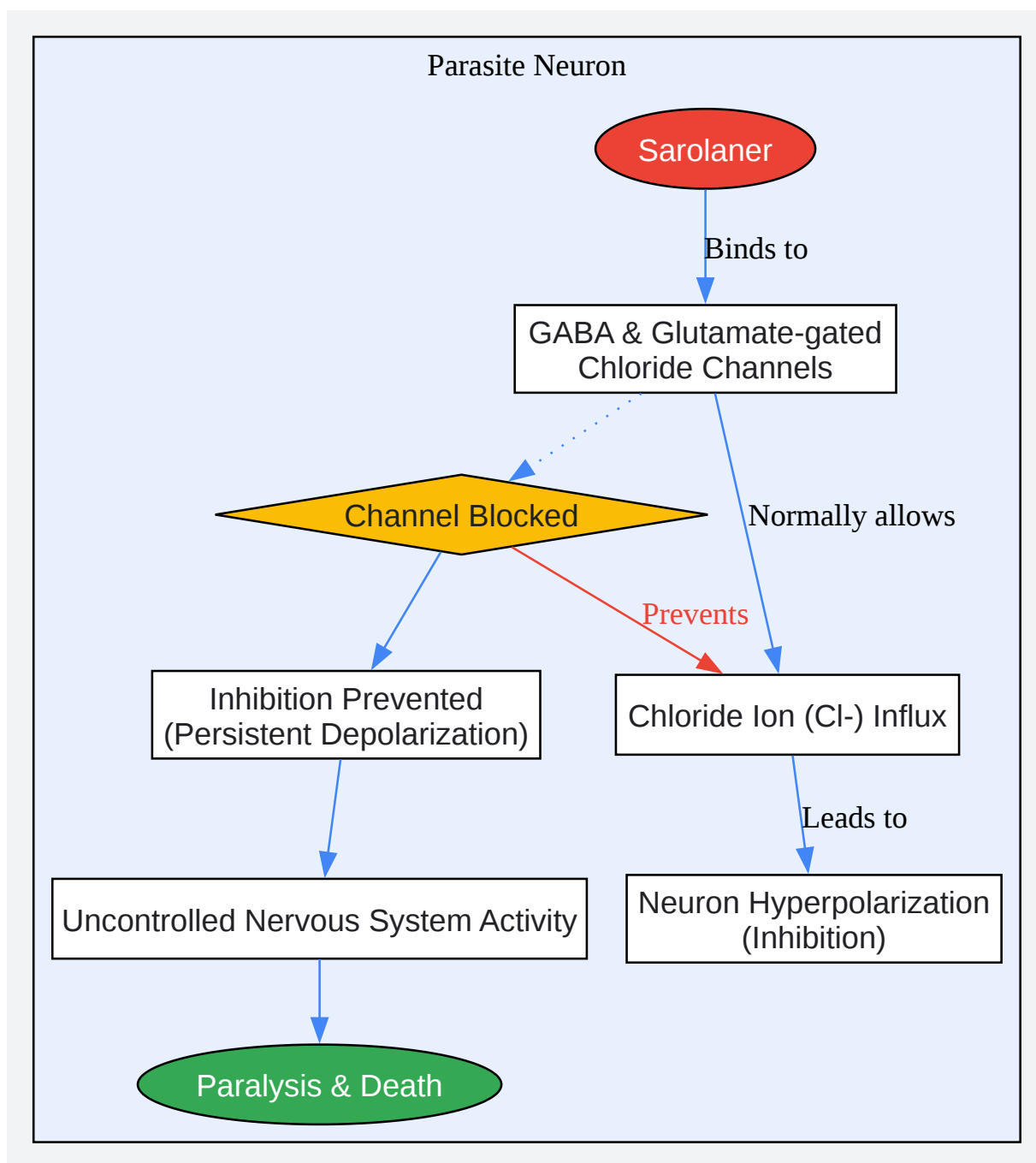
Mechanism of Action

Sarolaner exerts its ectoparasiticidal effect by non-competitively blocking ligand-gated chloride channels in the nervous system of invertebrates.[10][11] Specifically, it targets γ -aminobutyric acid (GABA)-gated and glutamate-gated chloride channels.[10] This inhibition blocks the uptake of chloride ions into nerve cells, leading to persistent depolarization, uncontrolled nervous system activity, convulsions, and ultimately, the death of the arthropod.[10][12]

A crucial aspect of **Sarolaner**'s safety profile is its high selectivity for invertebrate nerve receptors over their mammalian counterparts.[10][12] This selective toxicity ensures its efficacy against fleas and ticks while maintaining a wide margin of safety in dogs.[3]

Experimental Protocol: Electrophysiology Assays

- The mechanism of action was confirmed through electrophysiology assays using Chinese Hamster Ovary (CHO-K1) cell lines.[1][5]
- These cell lines were engineered to stably express the resistance-to-dieldrin (RDL) gene from the cat flea, which codes for a subunit of the GABA-gated chloride channel.[1][5]
- The assays demonstrated that **Sarolaner** potently inhibited GABA-elicited currents in channels from both insecticide-susceptible and resistant fleas with similar potency.[1][5]



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